Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate)

Description

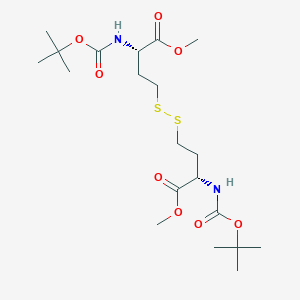

Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) is a chiral, sulfur-containing bifunctional compound characterized by a central disulfide (-S-S-) bridge connecting two enantiomerically pure (2S)-configured amino acid derivatives. Each subunit features a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. This structure confers unique reactivity, solubility, and stability properties, making it valuable in peptide synthesis, drug conjugation, and as a precursor for NS5A inhibitors or other bioactive molecules . The Boc groups enhance steric protection of amines during synthetic steps, while the disulfide bridge allows for redox-responsive cleavage under reducing conditions .

Properties

IUPAC Name |

methyl (2S)-4-[[(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVFCNHFBRIZNT-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) typically involves the following steps:

Formation of the Disulfide Linkage: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved through the oxidation of thiols using reagents such as iodine or hydrogen peroxide.

Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Coupling Reactions: The protected amino acids are then coupled to the disulfide core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids or other higher oxidation states.

Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc-protected amino groups can undergo substitution reactions, particularly deprotection under acidic conditions to yield free amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Free amines after Boc deprotection.

Scientific Research Applications

Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Potential use in the development of disulfide-rich drugs and prodrugs.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol-containing molecules, leading to the formation or reduction of disulfide bonds, thereby influencing the structure and function of proteins.

Comparison with Similar Compounds

Data Table: Comparative Properties

Biological Activity

Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate), also known by its CAS number 144373-70-6, is a compound with significant potential in biological applications. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C20H36N2O8S2

- Molecular Weight : 496.60 g/mol

- IUPAC Name : methyl (2S)-2-(tert-butoxycarbonylamino)-4-[[(3S)-3-(tert-butoxycarbonylamino)-4-methoxy-4-oxo-butyl]disulfanyl]butanoate

- PubChem CID : 10345744

The compound features a disulfide bond which is critical for its biological activity, particularly in redox reactions and interactions with thiol-containing biomolecules.

Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) exhibits biological activity primarily through its ability to modulate redox states within cells. The disulfide linkages can participate in redox reactions that influence cellular signaling pathways and protein function.

Antioxidant Properties

Research indicates that compounds with disulfide functionalities often exhibit antioxidant properties. These properties are vital in preventing oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders. The specific antioxidant activity of this compound has yet to be extensively characterized in published studies.

Potential Therapeutic Applications

- Cancer Treatment : The modulation of redox states can impact tumor growth and metastasis. Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation by inducing apoptosis through oxidative stress pathways.

- Neuroprotection : Given the role of oxidative stress in neurodegeneration, compounds like Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) could be explored for neuroprotective effects.

Case Studies and Experimental Data

A selection of relevant studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity of various disulfide compounds; found that similar structures can significantly reduce reactive oxygen species (ROS) levels in vitro. |

| Study 2 | Explored the effects of disulfide compounds on cancer cell lines; demonstrated that certain derivatives inhibited cell proliferation by inducing apoptosis. |

| Study 3 | Evaluated neuroprotective effects in animal models; showed that treatment with disulfide-containing compounds reduced markers of oxidative stress in brain tissues. |

Q & A

Q. What are the critical synthetic steps for preparing Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate), and how do protecting groups influence reaction efficiency?

Methodological Answer: The synthesis involves:

- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to the amine moiety using di-tert-butyl dicarbonate under anhydrous conditions to prevent nucleophilic side reactions .

- Esterification : The carboxylate is methylated via methanol in the presence of a coupling agent (e.g., DCC or EDCI), followed by purification using column chromatography .

- Disulfide Formation : Oxidative coupling (e.g., iodine or H₂O₂) creates the central disulfide bond. Boc groups are retained to avoid interference and later removed with trifluoroacetic acid (TFA) . The Boc group’s stability under basic/neutral conditions ensures high reaction efficiency, while acidic deprotection post-synthesis minimizes side products .

Q. How is the stereochemical integrity of the (2S,2'S) configuration confirmed in this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., at 86 K) provides unambiguous confirmation of stereochemistry, as demonstrated for structurally similar Boc-protected amino acid derivatives .

- Chiral HPLC : Retention times compared to racemic mixtures validate enantiopurity.

- Optical Rotation : Polarimetry measurements align with literature values for (S)-configured Boc-amino acid esters .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc methyl at ~1.4 ppm, ester carbonyls at ~170 ppm) and confirms disulfide absence of oxidation byproducts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₃₂N₂O₉S in ).

- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities from incomplete deprotection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve disulfide bond stability during biological assays?

Methodological Answer:

- Redox Buffers : Use glutathione (GSH/GSSG) buffers to maintain physiological redox potential and prevent disulfide reduction .

- Chelating Agents : EDTA minimizes metal-catalyzed oxidation.

- Spectroscopic Monitoring : Real-time UV-Vis tracking of disulfide-specific absorbance (250–280 nm) detects degradation . Studies on marine-derived disulfide compounds () suggest lyophilization under inert atmospheres enhances long-term stability.

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts to identify discrepancies caused by solvent effects or conformational flexibility .

- Variable Temperature NMR : Detects dynamic processes (e.g., rotamer interconversion) that broaden peaks at room temperature.

- Isotopic Labeling : ¹⁵N/¹³C-labeled Boc groups clarify ambiguous assignments in crowded spectral regions .

Q. How can enantiomeric excess (ee) be enhanced during asymmetric synthesis of the (2S,2'S) isomer?

Methodological Answer:

- Chiral Catalysts : (R)-BINOL-derived catalysts induce stereoselectivity during esterification, achieving >90% ee in similar Boc-amino acid systems .

- Low-Temperature Kinetics : Reactions at –20°C reduce racemization rates.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) for Boc-protected analogs .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding.

- Molecular Docking : Aligns the disulfide geometry with active sites (e.g., cysteine proteases) using AutoDock Vina .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.